7-(Chloromethyl)-5-methyl-2,3-dihydro-1-benzofuran
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Overview
Description
7-(Chloromethyl)-5-methyl-2,3-dihydro-1-benzofuran is an organic compound with a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-5-methyl-2,3-dihydro-1-benzofuran typically involves the chloromethylation of 5-methyl-2,3-dihydro-1-benzofuran. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)-5-methyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of benzofuran aldehydes or carboxylic acids.
Reduction: Formation of 5-methyl-2,3-dihydro-1-benzofuran.
Scientific Research Applications
7-(Chloromethyl)-5-methyl-2,3-dihydro-1-benzofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)-5-methyl-2,3-dihydro-1-benzofuran involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 7-(Bromomethyl)-5-methyl-2,3-dihydro-1-benzofuran
- 7-(Iodomethyl)-5-methyl-2,3-dihydro-1-benzofuran
- 5-Methyl-2,3-dihydro-1-benzofuran
Uniqueness
7-(Chloromethyl)-5-methyl-2,3-dihydro-1-benzofuran is unique due to its specific reactivity profile, particularly the presence of the chloromethyl group, which allows for a wide range of chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
7-(chloromethyl)-5-methyl-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-4-8-2-3-12-10(8)9(5-7)6-11/h4-5H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGFYVIMPJMPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)CCl)OCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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